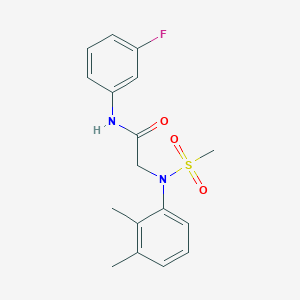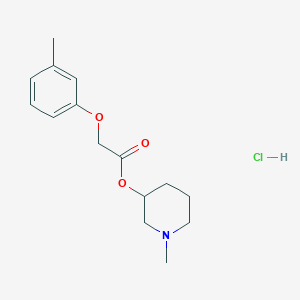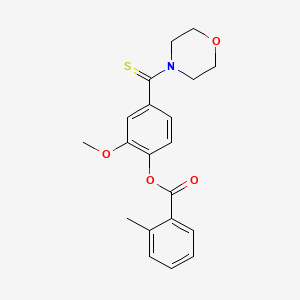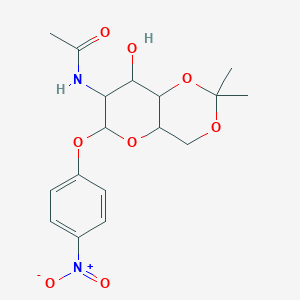![molecular formula C23H28N2O3S B4016461 N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4016461.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-substituted benzamides, including structures similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, involves complex organic synthesis pathways. For example, the synthesis of related N-substituted-4-(1H-imidazol-1-yl)benzamides has been described, showcasing the versatility and complexity of synthesizing such molecules (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical in determining their chemical properties and biological activities. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, the crystal structure and Hirshfeld surface analysis of related benzamide compounds provide insights into the molecular interactions and stability of these molecules (Etsè et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization, halogenation, and interactions with sulfenes. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds. For example, the synthesis and reaction of substituted sulfenes with benzamide derivatives have been explored to create novel molecules with potential therapeutic applications (Bargagna et al., 1983).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure and can be tailored through chemical synthesis. Research on the crystal structure of related compounds can provide valuable insights into the physical characteristics of these molecules (Li et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological molecules, determine their potential as therapeutic agents. Studies on the synthesis, structure, and biological evaluation of benzamide inhibitors highlight the importance of chemical properties in drug design and development (Cioffi et al., 2016).
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of N-substituted benzamide derivatives, including compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. These studies aim to identify new selective class III agents for cardiac arrhythmias, suggesting potential applications in cardiac health and treatment (Morgan et al., 1990).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones related to the compound shows how the chemical structure contributes to their anticonvulsant properties. Understanding these molecular interactions offers insights into designing more effective anticonvulsant drugs (Kubicki et al., 2000).
Novel Insecticides
Research on novel insecticides like flubendiamide, which shares structural features with N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, demonstrates the compound's potential in developing new pest control solutions. These studies highlight the unique chemical structures contributing to high insecticidal activity against lepidopterous pests (Tohnishi et al., 2005).
Drug Metabolism
Investigations into the oxidative metabolism of novel antidepressants involve compounds structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. Such studies are crucial for understanding how drugs are metabolized in the body, aiding in the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Biological Activity
The biological activity of derivatives of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides has been studied for potential antimicrobial effects. Such research indicates the broad applicability of these compounds in developing new antimicrobial agents (Konovalova et al., 2021).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-29(27,28)25(22-10-6-3-7-11-22)18-20-12-14-21(15-13-20)23(26)24-17-16-19-8-4-2-5-9-19/h3,6-8,10-15H,2,4-5,9,16-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCLYMLHJSMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016415.png)
![2,2,2-trifluoro-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4016420.png)
![N-(4-{3-[(1-naphthylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016427.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![1-sec-butyl-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016439.png)
![N-(3-hydroxypropyl)-1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B4016443.png)
![3-ethyl-5-{2-[1-(2-hydroxyethyl)naphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]ethylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4016454.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4016469.png)

![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid](/img/structure/B4016478.png)